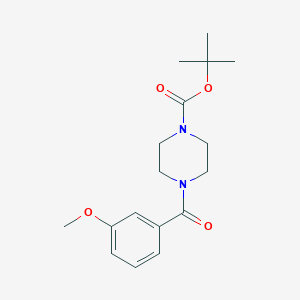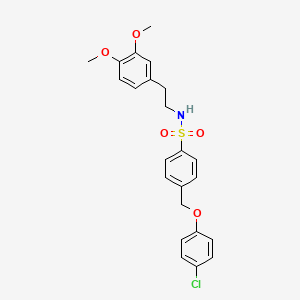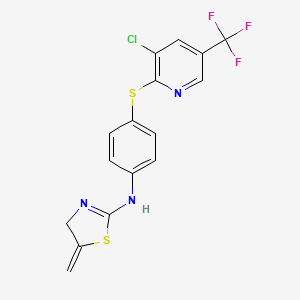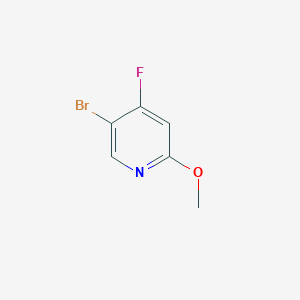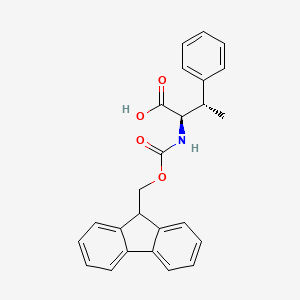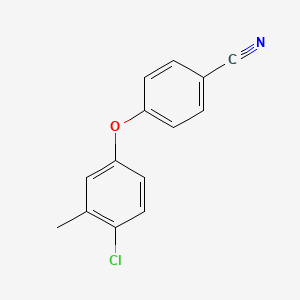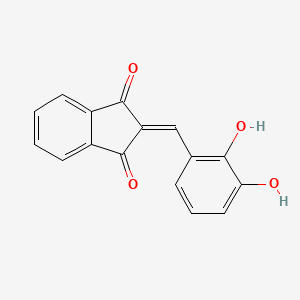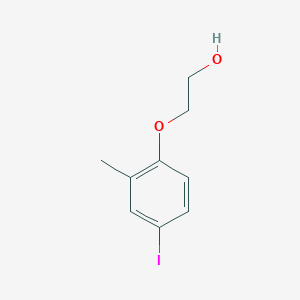
2-(4-Iodo-2-methyl-phenoxy)-ethanol
Übersicht
Beschreibung
2-(4-Iodo-2-methyl-phenoxy)-ethanol, also known as IMPE, is an organic compound composed of a phenol group attached to an ethanol group with an iodine atom at the 4-position. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 66-68°C. IMPE is a useful reagent in organic synthesis, and has been studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used as a synthetic intermediate in the synthesis of biologically active compounds. In biochemistry, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been used to study the mechanism of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
2-(4-Iodo-2-methyl-phenoxy)-ethanol acts as an inhibitor of various enzymes and proteins by binding to the active site of the enzyme or protein and disrupting its activity. It is believed that 2-(4-Iodo-2-methyl-phenoxy)-ethanol binds to the active site of an enzyme or protein by forming a covalent bond with the enzyme or protein.
Biochemical and Physiological Effects
2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on various biochemical and physiological processes. In particular, 2-(4-Iodo-2-methyl-phenoxy)-ethanol has been studied for its potential effects on the metabolism of carbohydrates, lipids, and proteins. 2-(4-Iodo-2-methyl-phenoxy)-ethanol has also been studied for its potential effects on the regulation of gene expression and the regulation of cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its ability to act as an inhibitor of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of various enzymes and proteins. The main limitation of using 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments is its insolubility in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
Future research on 2-(4-Iodo-2-methyl-phenoxy)-ethanol could explore its potential applications in drug design and development, as well as its potential effects on various biochemical and physiological processes. Additionally, research could be conducted to further elucidate the mechanism of action of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop new methods for synthesizing 2-(4-Iodo-2-methyl-phenoxy)-ethanol. Finally, research could be conducted to explore the potential toxicity of 2-(4-Iodo-2-methyl-phenoxy)-ethanol and to develop methods for safely handling and storing 2-(4-Iodo-2-methyl-phenoxy)-ethanol in lab experiments.
Eigenschaften
IUPAC Name |
2-(4-iodo-2-methylphenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUOWVSEZXFZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodo-2-methyl-phenoxy)-ethanol | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


